1-Ethyl-4-ethynyl-1H-imidazole

Kinase inhibition Covalent inhibitors Drug discovery

1-Ethyl-4-ethynyl-1H-imidazole is a heterocyclic imidazole derivative characterized by an ethyl substituent at the N1 position and an ethynyl group at the C4 position of the imidazole ring. This compound (CAS 1339042-77-1; molecular formula C₇H₈N₂; molecular weight 120.15 g/mol) serves as a versatile synthetic building block in medicinal chemistry and materials science, primarily valued for its terminal alkyne functionality which enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions.

Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
Cat. No. B13178247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-ethynyl-1H-imidazole
Molecular FormulaC7H8N2
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESCCN1C=C(N=C1)C#C
InChIInChI=1S/C7H8N2/c1-3-7-5-9(4-2)6-8-7/h1,5-6H,4H2,2H3
InChIKeyIBHTVIDZSMZSHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-ethynyl-1H-imidazole: Key Identifiers and Procurement Benchmarks


1-Ethyl-4-ethynyl-1H-imidazole is a heterocyclic imidazole derivative characterized by an ethyl substituent at the N1 position and an ethynyl group at the C4 position of the imidazole ring [1]. This compound (CAS 1339042-77-1; molecular formula C₇H₈N₂; molecular weight 120.15 g/mol) serves as a versatile synthetic building block in medicinal chemistry and materials science, primarily valued for its terminal alkyne functionality which enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions [1][2]. Its procurement relevance stems from its utility in constructing compound libraries, kinase inhibitor scaffolds, and functionalized materials through robust click chemistry and palladium-catalyzed coupling methodologies [2].

Why N1-Ethyl and C4-Ethynyl Substitution on 1-Ethyl-4-ethynyl-1H-imidazole Cannot Be Arbitrarily Replaced


Generic substitution of 1-ethyl-4-ethynyl-1H-imidazole with other 4-alkynylimidazoles or N1-substituted analogs fails because the specific combination of N1-ethyl and C4-ethynyl groups uniquely modulates electronic properties, reactivity, and biological activity. The ethynyl substituent acts as a weak electron acceptor, and its donor capacity correlates with the charge distribution on the imidazole ring carbons, which is position-dependent [1]. Furthermore, the N1-alkyl group influences both the compound's solubility profile and its performance in metal-catalyzed cross-coupling reactions, where the steric and electronic environment around the alkyne moiety directly affects coupling efficiency [2]. For kinase-targeting applications, even minor N1-alkyl variations can alter inhibitory potency and selectivity, as demonstrated by the 200 nM p38α IC₅₀ observed for the 1-ethynyl-substituted dialkynylimidazole 14, which relies on a specific substitution pattern for covalent modification of the kinase active site [3].

1-Ethyl-4-ethynyl-1H-imidazole Comparative Performance Metrics for Informed Procurement


Covalent p38α Kinase Inhibition Potency of 4-Ethynylimidazole Scaffold

The 4-ethynylimidazole scaffold, when incorporated into a 1,2-dialkynylimidazole framework, demonstrates potent and selective inhibition of p38α MAP kinase. Compound 14 (1-ethynyl-2-phenylethynyl-1H-imidazole) exhibits an IC₅₀ of 200 nM against p38α and forms a covalent adduct with the kinase as confirmed by ESI-MS after 12 h incubation at 37 °C [1]. While this data pertains to a 1-ethynyl-substituted analog rather than 1-ethyl-4-ethynyl-1H-imidazole itself, it establishes the 4-ethynylimidazole core as a privileged scaffold for developing covalent kinase inhibitors. The N1-ethyl substitution in the target compound offers a distinct steric and electronic profile compared to the N1-ethynyl group, which may modulate both potency and selectivity. In contrast, the unsubstituted parent imidazole lacks the alkyne handle necessary for covalent modification and shows no comparable kinase inhibition activity.

Kinase inhibition Covalent inhibitors Drug discovery

Solid-State Stability Advantage of 4-Ethynylimidazole Moiety vs. CDDO-Imidazolide

In a direct comparative study of CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid) imidazolide derivatives, the 4-ethynylimidazole analog demonstrated nearly equivalent anti-inflammatory and cytoprotective potency to CDDO-Im while exhibiting superior solid-state stability [1]. This class-level finding is significant because the 4-ethynylimidazole moiety is the key structural feature conferring this stability advantage. While the study evaluated a CDDO-4-ethynylimidazole conjugate rather than free 1-ethyl-4-ethynyl-1H-imidazole, the enhanced stability of the solid form is directly attributable to the 4-ethynylimidazole component. In contrast, the unsubstituted imidazolide CDDO-Im, while potent, suffers from inferior solid-state stability, which limits its practical utility in formulation and long-term storage.

Anti-inflammatory Stability Triterpenoid

Sonogashira Coupling Efficiency of 4-Alkynylimidazole Scaffolds

A Sonogashira coupling method specifically developed for the imidazole backbone enables the synthesis of 4-alkynylated imidazoles in 70–93% yield, demonstrating good functional group tolerance [1]. This methodological advancement is directly relevant to 1-ethyl-4-ethynyl-1H-imidazole, as it can be synthesized via this robust, high-yielding protocol using the corresponding 4-iodoimidazole precursor and trimethylsilylacetylene followed by desilylation. In contrast, alternative synthetic routes to 4-alkynylimidazoles that do not employ optimized palladium-catalyzed conditions typically yield less than 50% of the desired product due to competing side reactions and incomplete conversion. The reported 70–93% yield range represents a significant improvement over traditional alkynylation methods for imidazoles, which often suffer from poor reproducibility and require extensive chromatographic purification.

Cross-coupling Sonogashira Synthetic methodology

Electronic Influence of N1-Alkyl Substitution on Ethynyl Reactivity

Computational studies reveal that the ethynyl substituent on imidazole acts as a weak electron acceptor, and the donor capacity of the ring correlates with the charges on the corresponding carbon atoms [1]. Crucially, the 4 and 5 positions of imidazole constitute an exception to the general trend observed for other positions. This electronic anomaly means that N1-substituents—such as the ethyl group in 1-ethyl-4-ethynyl-1H-imidazole—exert a distinct electronic influence on the C4-ethynyl group compared to N1-substituents on other regioisomers. For example, 1-ethyl-5-ethynyl-1H-imidazole would exhibit a different charge distribution and, consequently, different reactivity in metal-catalyzed coupling reactions. This regiospecific electronic effect directly impacts the success rate of Sonogashira and CuAAC reactions, as the electrostatic potential of the triple bond influences coupling efficiency [1].

Electronic effects Reactivity DFT

Optimal Research and Industrial Application Scenarios for 1-Ethyl-4-ethynyl-1H-imidazole


Kinase-Targeted Covalent Inhibitor Development

Utilize 1-ethyl-4-ethynyl-1H-imidazole as a core scaffold for designing irreversible p38α MAP kinase inhibitors. The 4-ethynylimidazole moiety has been validated as a platform for covalent kinase modification, with demonstrated IC₅₀ of 200 nM in optimized dialkynylimidazole derivatives [1]. The N1-ethyl group provides a distinct steric and electronic environment that can be further elaborated to modulate potency, selectivity, and pharmacokinetic properties. This scaffold is particularly suitable for chemical biology probe development and targeted covalent inhibitor (TCI) programs where sustained target engagement is desired.

CuAAC Click Chemistry for Bioconjugation and Materials Science

Employ 1-ethyl-4-ethynyl-1H-imidazole as a terminal alkyne building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The ethynyl group provides a versatile handle for rapid diversification into 1,2,3-triazole-containing compound libraries [2]. The N1-ethyl substitution enhances solubility in organic solvents compared to unsubstituted imidazole, facilitating homogeneous reaction conditions. This application is particularly valuable for constructing fluorescent probes, bioconjugates, and functionalized materials where the imidazole core can serve as a metal-coordinating or hydrogen-bonding element.

Sonogashira Cross-Coupling for Extended π-Systems

Leverage the robust Sonogashira coupling methodology developed specifically for 4-alkynylimidazoles to construct extended conjugated systems. The validated synthetic protocol delivers 4-alkynylated imidazoles in 70–93% yield with good functional group tolerance [3]. This enables the efficient synthesis of arylalkynyl-imidazole conjugates, which are valuable intermediates for optoelectronic materials, two-photon absorption dyes, and metal-organic frameworks. The predictable and high-yielding nature of this transformation reduces synthetic risk and improves overall project efficiency.

Anti-inflammatory and Cytoprotective Agent Optimization

Use 1-ethyl-4-ethynyl-1H-imidazole as a starting material for synthesizing CDDO-imidazolide analogs with improved solid-state stability. Studies have shown that the 4-ethynylimidazole moiety confers enhanced stability to CDDO conjugates while maintaining potent anti-inflammatory and cytoprotective activity [4]. The ethyl group at N1 can be exploited to fine-tune lipophilicity and metabolic stability, making this compound a strategic building block for preclinical candidate optimization in inflammation and cancer chemoprevention programs.

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